molecular formula C5H9BrO2 B1268106 (3-(Bromomethyl)oxetan-3-yl)methanol CAS No. 22633-44-9

(3-(Bromomethyl)oxetan-3-yl)methanol

Cat. No. B1268106
CAS RN: 22633-44-9
M. Wt: 181.03 g/mol
InChI Key: SESXZSLSTRITGO-UHFFFAOYSA-N
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Patent
US05486622

Procedure details

A solution of 42 g (0.23 mol) of [3-(bromomethyl)oxetan-3-yl] methanol (produced according to Example 1) in 420 ml of ethanol was refluxed with 13 g (0.265 mol) of sodium cyanide for 18 hours. After cooling to room temperature, the precipitated sodium bromide was filtered off and the filtrate concentrated by evaporation. The residue was distilled at 0.4 torr. The yield of product as a colorless oil was 16 g (54 percent). The boiling point of the product was 107° C./0.4 torr. Other data concerning the product was:
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1([CH2:7][OH:8])[CH2:6][O:5][CH2:4]1.[C-:9]#[N:10].[Na+]>C(O)C>[OH:8][CH2:7][C:3]1([CH2:2][C:9]#[N:10])[CH2:6][O:5][CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
BrCC1(COC1)CO
Name
Quantity
13 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
420 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated sodium bromide was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 0.4 torr
CUSTOM
Type
CUSTOM
Details
was 107° C.

Outcomes

Product
Name
Type
Smiles
OCC1(COC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.